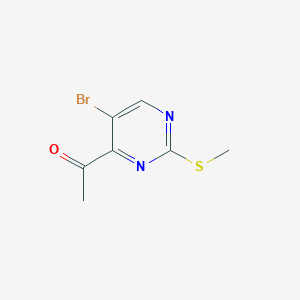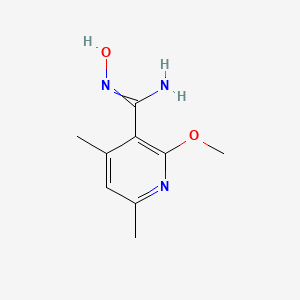![molecular formula C9H9BrN2S B15060610 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)
2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine is a heterocyclic compound that belongs to the benzothiazole family. It is characterized by the presence of a bromine atom at the second position and a dimethylamine group at the sixth position of the benzothiazole ring. This compound has a molecular formula of C9H9BrN2S and a molecular weight of 257.15 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine typically involves the bromination of N,N-dimethylbenzo[d]thiazol-6-amine. One common method includes the reaction of N,N-dimethylbenzo[d]thiazol-6-amine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of N,N-dimethylbenzo[d]thiazol-6-amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is N,N-dimethylbenzo[d]thiazol-6-amine.
科学的研究の応用
2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. The bromine atom and the dimethylamine group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes and interfere with cellular signaling pathways, leading to its observed biological effects .
類似化合物との比較
- 2-Chloro-N,N-dimethylbenzo[d]thiazol-6-amine
- 2-Iodo-N,N-dimethylbenzo[d]thiazol-6-amine
- 2-Fluoro-N,N-dimethylbenzo[d]thiazol-6-amine
Comparison: 2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
特性
分子式 |
C9H9BrN2S |
|---|---|
分子量 |
257.15 g/mol |
IUPAC名 |
2-bromo-N,N-dimethyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C9H9BrN2S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3 |
InChIキー |
FJRRDPNKTZOCKJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)N=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)






